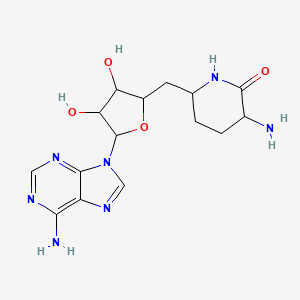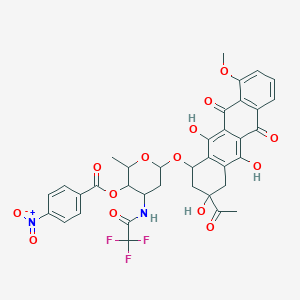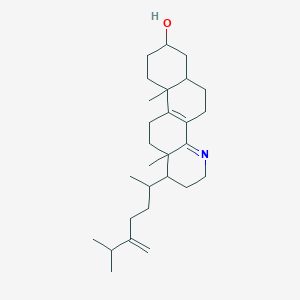
Cyclosinefungin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclosinefungin is a natural nucleoside compound that has been isolated from various Streptomyces species It is structurally related to S-adenosylmethionine and exhibits antifungal, antiviral, and antiparasitic activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclosinefungin involves the coupling of an ornithine residue to the 5’ end of adenosine via a carbon-carbon bond. This process can be achieved through various synthetic routes, including:
Chemical Synthesis: This method involves the stepwise assembly of the molecule using protected intermediates and coupling reagents.
Biosynthesis: this compound can be produced through fermentation processes using Streptomyces species, where the compound is isolated from the culture broth.
Industrial Production Methods
Industrial production of this compound typically relies on fermentation processes. Streptomyces cultures are grown under controlled conditions, and the compound is extracted and purified from the culture medium. This method is preferred due to its scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclosinefungin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
Cyclosinefungin has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of novel nucleoside analogs.
Biology: The compound is studied for its role in inhibiting RNA/DNA methyltransferases, which are crucial for gene expression regulation.
Medicine: this compound is investigated for its potential as an antiviral and antifungal agent, particularly against dengue and Zika viruses.
Industry: The compound is used in the development of new pharmaceuticals and biotechnological products.
Wirkmechanismus
Cyclosinefungin exerts its effects by inhibiting RNA/DNA methyltransferases, which are enzymes responsible for the methylation of nucleic acids. This inhibition disrupts the synthesis of RNA and DNA, leading to the suppression of viral and fungal replication. The molecular targets include the methyltransferase domains of various viral and fungal enzymes.
Vergleich Mit ähnlichen Verbindungen
Cyclosinefungin is unique compared to other nucleoside analogs due to its specific structure and mechanism of action. Similar compounds include:
S-adenosylmethionine: A natural nucleoside involved in methylation reactions.
S-adenosylhomocysteine: A byproduct of methylation reactions that also inhibits methyltransferases.
Sinefungin: Another nucleoside analog with antifungal and antiviral properties.
This compound stands out due to its potent inhibitory effects on a broad range of methyltransferases, making it a valuable tool in both research and therapeutic applications.
Eigenschaften
Molekularformel |
C15H21N7O4 |
|---|---|
Molekulargewicht |
363.37 g/mol |
IUPAC-Name |
3-amino-6-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]piperidin-2-one |
InChI |
InChI=1S/C15H21N7O4/c16-7-2-1-6(21-14(7)25)3-8-10(23)11(24)15(26-8)22-5-20-9-12(17)18-4-19-13(9)22/h4-8,10-11,15,23-24H,1-3,16H2,(H,21,25)(H2,17,18,19) |
InChI-Schlüssel |
BWDKBEBWUPIWNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)NC1CC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[[4-[(2-methylpropan-2-yl)oxyamino]-2-(naphthalen-2-ylmethyl)-4-oxobutanoyl]amino]pentanoic acid](/img/structure/B12292192.png)
![6-(b-D-2-Deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one](/img/structure/B12292196.png)
![2-[N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester](/img/structure/B12292197.png)

![2,4-dibromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B12292218.png)

![N-((1R,2S,5S)-2-Amino-5-(dimethylcarbamoyl)cyclohexyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide (Edoxaban Impurity)](/img/structure/B12292231.png)
![ethyl 7,8-dimethoxy-4-oxo-4aH-pyrimido[4,5-b]quinoline-2-carboxylate](/img/structure/B12292234.png)
![5-Oxaspiro[3.5]nonan-7-amine](/img/structure/B12292239.png)



![1H-Pyrazolo[3,4-b]pyridin-4-amine, 3-iodo-](/img/structure/B12292262.png)
![(11R,15S)-4-hexyl-8-methyl-3,5,8,10-tetraza-1-azoniatetracyclo[7.6.0.02,6.011,15]pentadeca-1,3,5,9-tetraen-7-one](/img/structure/B12292283.png)
